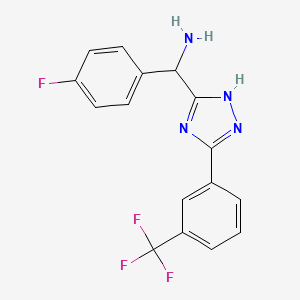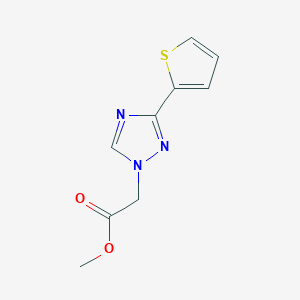![molecular formula C11H10N4O2 B15057178 1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B15057178.png)
1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid is a complex heterocyclic compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
The synthesis of 1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid typically involves multicomponent reactions and cyclocondensation processes. One common synthetic route includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation and cyclotransamination to form the desired bicyclic structure . Industrial production methods often employ similar multicomponent reactions, optimized for large-scale synthesis with high yield and purity.
Analyse Des Réactions Chimiques
1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring, using reagents like alkyl halides or acyl chlorides.
Cyclization: Intramolecular cyclization reactions can lead to the formation of additional fused ring systems.
Applications De Recherche Scientifique
1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to active sites of enzymes or proteins, inhibiting their activity. This inhibition can occur through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent binding . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid can be compared with other similar compounds, such as:
6,7-Dihydro-5H-cyclopenta[b]pyridine derivatives: These compounds share a similar bicyclic structure and exhibit a wide range of biological activities, including hypoglycemic activity and calcium channel antagonism.
Cyclopenta[b]pyridine-3-carbonitrile derivatives: These compounds are used as corrosion inhibitors and have applications in materials science.
Thieno[2,3-d]pyrimidine derivatives: These compounds are known for their antibacterial activity and potential therapeutic applications.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C11H10N4O2 |
|---|---|
Poids moléculaire |
230.22 g/mol |
Nom IUPAC |
1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)imidazole-4-carboxylic acid |
InChI |
InChI=1S/C11H10N4O2/c16-11(17)9-4-15(6-14-9)10-7-2-1-3-8(7)12-5-13-10/h4-6H,1-3H2,(H,16,17) |
Clé InChI |
GCNLCJBUJFZBCK-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1)N=CN=C2N3C=C(N=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-1-iodoimidazo[1,5-A]pyrazin-8-amine](/img/structure/B15057096.png)
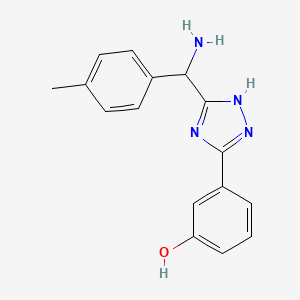
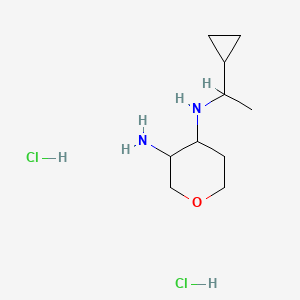
![4-Chloro-2-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B15057117.png)
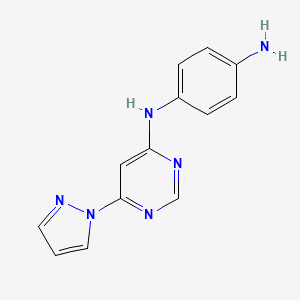
![2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-methylpropanamide](/img/structure/B15057124.png)

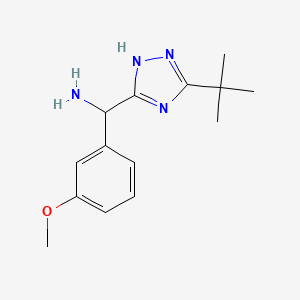
![7-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine](/img/structure/B15057138.png)

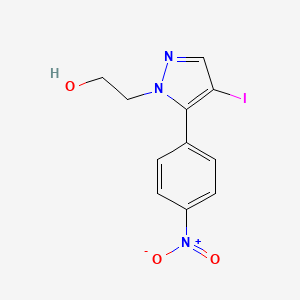
![1-(3-Bromophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B15057150.png)
